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Compound of Interest

Compound Name:
6-Isopropylnicotinic acid

hydrochloride

CAS No.: 1423029-80-4

Cat. No.: B2810269

Get Quote

Executive Summary
6-isopropylnicotinic acid (MW: 165.19 g/mol ) exhibits a distinct fragmentation pattern in

Electron Ionization (EI) mass spectrometry characterized by the interplay between the stability

of the pyridine ring, the lability of the carboxyl group, and the branching of the isopropyl

substituent.

Molecular Ion (

): m/z 165 (Distinct, usually moderate intensity).

Base Peak Candidate: m/z 150 (Loss of methyl radical from isopropyl group).

Diagnostic Transitions: Sequential loss of the alkyl substituent and the carboxylic acid moiety

allows for differentiation from structural isomers (e.g., n-propyl analogs).

Experimental Protocol (Self-Validating System)
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Check Availability & Pricing
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To reproduce the fragmentation patterns described, the following GC-MS protocol is

recommended. This setup ensures sufficient thermal stability for the carboxylic acid while

maximizing ionization efficiency.

Sample Preparation
Derivatization (Optional but Recommended): While the free acid can be analyzed,

conversion to a methyl ester (using TMS-diazomethane) or TMS-ester (using BSTFA)

improves peak shape and volatility. Note: The data below refers to the underivatized free

acid.

Solvent: Methanol or Acetonitrile (HPLC Grade).

Concentration: 10 µg/mL.

Instrument Parameters (EI-MS)
Parameter Setting Rationale

Ionization Energy 70 eV

Standard energy for

reproducible library matching.

[1]

Source Temp 230 °C

Prevents condensation of the

polar acid; minimizes thermal

degradation.

Transfer Line 250 °C
Ensures efficient transport to

the MS source.

Scan Range m/z 40–200

Covers molecular ion and all

lower-mass diagnostic

fragments.

Column 5% Phenyl-methylpolysiloxane
Low polarity phase reduces

tailing for free acids.

Fragmentation Mechanisms & Causality
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The fragmentation of 6-isopropylnicotinic acid is driven by two primary centers of charge

localization: the nitrogen heteroatom and the carbonyl oxygen.

Pathway A: Isopropyl Group Cleavage (Dominant)
Unlike n-alkyl chains which often undergo McLafferty rearrangements, the isopropyl group at

the 6-position favors simple cleavage due to branching.

Loss of Methyl Radical (

): The molecular ion (m/z 165) loses a methyl radical (

) from the isopropyl group.

Product: A secondary benzylic-type carbocation at m/z 150. This ion is stabilized by

resonance with the electron-deficient pyridine ring.

Significance: This is often the Base Peak (100% abundance) or a major ion, distinguishing

it from unbranched isomers.

Pathway B: Carboxyl Group Degradation
Typical of nicotinic acid derivatives, the C-3 carboxyl group undergoes characteristic losses:

Loss of Hydroxyl (

): Cleavage of the OH radical yields the acylium ion (m/z 148).

Loss of Carboxyl (

): Loss of the

radical or decarboxylation (

) leads to the alkyl-pyridine cation (m/z 120).

Pathway C: Ring Fragmentation
At high energy, the pyridine ring itself degrades, typically losing HCN (27 Da), a hallmark of

nitrogen heterocycles.
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Visualizing the Fragmentation Pathway
The following diagram maps the logical flow of ion generation.

Molecular Ion (M+)
m/z 165

[C9H11NO2]+

[M - CH3]+
m/z 150

(Stabilized Cation)

- CH3 (15)

[M - OH]+
m/z 148

(Acylium Ion)

- OH (17)

[M - COOH]+
m/z 120

(Isopropylpyridine)

- COOH (45)

[M - CH3 - COOH]+
m/z 105

(Ethylpyridine-like)

- COOH (45) - CH3 (15)

Ring Fragmentation
m/z 78, 51

- HCN / C2H2

Click to download full resolution via product page

Figure 1: Proposed fragmentation tree for 6-isopropylnicotinic acid showing parallel

degradation pathways of the alkyl and carboxyl groups.

Comparative Analysis: 6-Isopropyl vs. Alternatives
To validate the identity of 6-isopropylnicotinic acid, it must be compared against its parent

compound and homologs. The presence of the isopropyl group shifts the mass spectrum

significantly compared to Nicotinic Acid.

Table 1: Spectral Fingerprint Comparison
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Feature
6-Isopropylnicotinic

Acid

Nicotinic Acid

(Parent)

6-Methylnicotinic

Acid

Molecular Ion (

)
m/z 165 m/z 123 m/z 137

Base Peak (Typical) m/z 150 (M-15) m/z 106 (M-17) or 78 m/z 122 (M-15)

Key Loss 1 -15 Da (Methyl) -17 Da (Hydroxyl) -15 Da (Methyl)

Key Loss 2 -45 Da (Carboxyl) -45 Da (Carboxyl) -45 Da (Carboxyl)

Distinguishing Factor

Strong M-15 due to

branched alkyl

stability.

Absence of alkyl

fragments.

M-15 leads to

unstable primary

cation (less intense

than isopropyl).

Differentiation from Isomers
vs. n-Propylnicotinic Acid: The n-propyl isomer typically undergoes a McLafferty

rearrangement (loss of ethylene, M-28) or cleavage of the ethyl group (M-29). The 6-

isopropyl isomer favors M-15 (methyl loss) because it forms a secondary carbocation,

whereas methyl loss from n-propyl would form an unstable primary cation.

vs. 2-Isopropylnicotinic Acid: The 2-isomer (ortho to nitrogen) often shows a pronounced

"Ortho Effect," where the carboxyl group interacts with the alkyl group or ring nitrogen,

potentially enhancing water loss (M-18) over hydroxyl loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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